

Deacylmetaplexigenin chemical structure and properties

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Compound of Interest

Compound Name: Deacylmetaplexigenin

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Deacylmetaplexigenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacylmetaplexigenin is a naturally occurring pregnane glycoside isolated from the Swamp Milkweed (*Asclepias incarnata*)^[1]. As a cardenolide, it belongs to a class of steroids known for their potential therapeutic effects, particularly through the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of **Deacylmetaplexigenin**, compiling available data to support further research and drug development efforts.

Chemical Structure and Properties

Deacylmetaplexigenin is a C21 steroid characterized by a pregnane skeleton with multiple hydroxyl substitutions. Its systematic name is (3 β ,12 β ,14 β ,17 α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one. The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Deacylmetaplexigenin**

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₂ O ₆	[1]
Molecular Weight	380.48 g/mol	[1]
CAS Number	3513-04-0	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.	N/A
Hydrogen Bond Donor Count	5	[1]
Hydrogen Bond Acceptor Count	6	[1]
Topological Polar Surface Area	118 Å ²	[1]

Experimental Protocols

Isolation of Deacylmetaplexigenin from *Asclepias incarnata*

A detailed experimental protocol for the isolation of **Deacylmetaplexigenin** is described in the work by Warashina et al. (2000). The general workflow is as follows:

Figure 1: Isolation workflow for **Deacylmetaplexigenin**.

Methodology:

- **Extraction:** The dried and powdered aerial parts of *Asclepias incarnata* are extracted with methanol (MeOH) at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude extract.

- **Partitioning:** The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction, containing the less polar compounds including pregnane glycosides, is collected.
- **Chromatography:** The EtOAc-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
- **Purification:** Fractions containing **Deacylmetaplexigenin** are further purified by repeated high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of **Deacylmetaplexigenin** was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

While specific, detailed spectra for **Deacylmetaplexigenin** are not readily available in public databases, the structural elucidation would rely on the following analyses:

- **^1H -NMR and ^{13}C -NMR:** To determine the carbon skeleton and the position and stereochemistry of protons and hydroxyl groups.
- **DEPT (Distortionless Enhancement by Polarization Transfer):** To differentiate between CH , CH_2 , and CH_3 groups.
- **COSY (Correlation Spectroscopy):** To establish proton-proton coupling networks.
- **HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
- **HMBC (Heteronuclear Multiple Bond Correlation):** To establish long-range correlations between protons and carbons, crucial for assembling the complete molecular structure.
- **Mass Spectrometry (MS):** To determine the molecular weight and obtain information about the fragmentation pattern, which can help confirm the structure.

Biological Activity

Deacetylmetaplexigenin, as a cardenolide, is known to interact with cellular pathways that regulate ion transport.

Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for many cardenolides is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.



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Figure 2: Signaling pathway of Na⁺/K⁺-ATPase inhibition.

Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. This mechanism is the basis for the cardiotonic effects of related compounds like digoxin.

Experimental Protocol for Na⁺/K⁺-ATPase Inhibition Assay:

A common method to assess the inhibitory activity of a compound on Na⁺/K⁺-ATPase is to measure the rate of ATP hydrolysis in the presence and absence of the inhibitor.

- Enzyme Source: Purified Na⁺/K⁺-ATPase from a suitable source (e.g., porcine cerebral cortex, human erythrocytes).
- Reaction Buffer: A buffer containing appropriate concentrations of NaCl, KCl, MgCl₂, and ATP.
- Assay Procedure:
 - The enzyme is pre-incubated with various concentrations of **Deacetylmetaplexigenin**.
 - The reaction is initiated by the addition of ATP.

- The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time, often using a colorimetric method (e.g., Malachite Green assay).
- The activity in the presence of the inhibitor is compared to the activity of a control (no inhibitor).
- Data Analysis: The concentration of **Deacylmetaplexigenin** that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Cytotoxic Activity

The disruption of ion homeostasis caused by Na⁺/K⁺-ATPase inhibition can trigger apoptotic pathways in cancer cells, making cardenolides a subject of interest in oncology research. While specific IC₅₀ values for **Deacylmetaplexigenin** against various cancer cell lines are not yet widely reported in the literature, its ability to exert cytotoxic effects is anticipated based on the activity of structurally similar compounds.

Experimental Protocol for Cytotoxicity Assay (e.g., MTT Assay):

- Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
- Treatment: Cells are treated with a range of concentrations of **Deacylmetaplexigenin** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

Deacylmetaplexigenin represents a promising natural product with potential therapeutic applications stemming from its activity as a Na⁺/K⁺-ATPase inhibitor. This guide has summarized the current knowledge regarding its chemical structure, properties, and biological activities. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

- **Comprehensive Spectroscopic Analysis:** Detailed 1D and 2D NMR data, along with high-resolution mass spectrometry and fragmentation studies, would provide a definitive spectroscopic signature for this compound.
- **Quantitative Biological Evaluation:** Systematic screening of **Deacylmetaplexigenin** against a panel of cancer cell lines to determine its cytotoxic potency (IC₅₀ values) is essential. Furthermore, detailed kinetic studies of its interaction with Na⁺/K⁺-ATPase will provide valuable mechanistic insights.
- **Synthesis and Analogue Development:** The development of a synthetic route to **Deacylmetaplexigenin** would enable the production of larger quantities for extensive biological testing and the generation of novel analogues with improved therapeutic properties.

This in-depth technical guide serves as a foundational resource for researchers dedicated to exploring the potential of **Deacylmetaplexigenin** in drug discovery and development.

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References

- 1. medchemexpress.com [medchemexpress.com]
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